

Application Notes and Protocols: Electrodeposition of BiVO₄ Films for Photoelectrochemical Water Splitting

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Compound of Interest

Compound Name: *Bismuth vanadium tetraoxide*

Cat. No.: *B149874*

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Audience: Researchers, scientists, and materials development professionals.

Introduction

Bismuth vanadate (BiVO₄) has emerged as a highly promising photoanode material for photoelectrochemical (PEC) water splitting due to its favorable bandgap of approximately 2.4 eV, which allows for the absorption of a significant portion of the solar spectrum.^{[1][2]} Its non-toxic nature, cost-effectiveness, and stability in aqueous solutions further enhance its potential for sustainable hydrogen production.^{[1][3]} However, the efficiency of BiVO₄ is often limited by poor charge separation and slow water oxidation kinetics.^{[2][4]} Electrodeposition has proven to be a scalable and cost-effective method to synthesize high-performance BiVO₄ films.^[5] These application notes provide detailed protocols for the electrodeposition of BiVO₄ films, their characterization, and performance in PEC water splitting.

Experimental Protocols

Protocol 1: Two-Step Electrodeposition of BiVO₄

This protocol is adapted from a method that involves the initial deposition of a bismuth-containing film followed by conversion to BiVO₄.^{[1][6]}

1. Substrate Preparation:

- Begin with fluorine-doped tin oxide (FTO) coated glass substrates.
- Clean the substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates under a stream of nitrogen gas.

2. Step 1: Electrodeposition of Bismuth Oxyiodide (BiOI):

- Prepare an electrolyte solution containing 0.04 M $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$ in a 0.4 M KI solution. Adjust the pH to 2.0 using HNO_3 .
- To this solution, add an ethanol solution containing 0.23 M p-benzoquinone.[\[7\]](#)
- Use a three-electrode electrochemical cell with the FTO substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[\[2\]](#)[\[7\]](#)
- Perform the electrodeposition at a constant potential, for instance, -0.1 V vs. SCE, for a duration ranging from 10 to 1000 seconds.[\[7\]](#) The deposition time will influence the film thickness.
- After deposition, rinse the BiOI-coated FTO substrate with deionized water and dry it.

3. Step 2: Conversion to BiVO_4 :

- Prepare a solution of a vanadium precursor, such as vanadyl acetylacetonate $[\text{VO}(\text{acac})_2]$ or VOSO_4 , in an appropriate solvent like ethanol.[\[1\]](#)[\[4\]](#)
- Drop-cast or spin-coat the vanadium precursor solution onto the BiOI film.[\[4\]](#)[\[6\]](#)
- Alternatively, a second electrodeposition step can be employed where the BiOI-coated electrode is anodically polarized in a vanadyl sulfate (VOSO_4) solution to deposit V_2O_5 .[\[1\]](#)
- Anneal the substrate in a furnace at temperatures ranging from 450 °C to 550 °C for 1 to 3 hours in an air atmosphere.[\[7\]](#)[\[8\]](#)[\[9\]](#) A typical condition is 450 °C for 2 hours.[\[7\]](#)[\[9\]](#)

- After annealing, wash the resulting BiVO₄ film with a 0.5 M KOH solution to remove any unreacted V₂O₅, followed by rinsing with deionized water.[\[1\]](#)

Protocol 2: Photoelectrochemical (PEC) Characterization

1. Electrolyte Preparation:

- Prepare a suitable electrolyte solution, such as a 0.5 M sodium sulfate (Na₂SO₄) solution or a 0.1 M potassium phosphate (KPi) buffer solution at pH 7.[\[2\]](#)[\[4\]](#) For measurements with a hole scavenger, a 0.2 M sodium sulfite (Na₂SO₃) solution can be used.[\[10\]](#)

2. Three-Electrode Setup:

- Use the prepared BiVO₄ film as the working electrode.
- Employ a platinum mesh or wire as the counter electrode and an Ag/AgCl (in 3 M KCl) or SCE as the reference electrode.[\[2\]](#)[\[4\]](#)[\[7\]](#)
- The potentials measured against Ag/AgCl or SCE can be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{Ag/AgCl}) + 0.059 \cdot \text{pH} + E^\circ(\text{Ag/AgCl})$.

3. PEC Measurements:

- Use a solar simulator with an AM 1.5G filter (100 mW/cm²) to illuminate the photoanode.[\[1\]](#)[\[4\]](#)
- Linear Sweep Voltammetry (LSV): Record the current-voltage (J-V) curves by sweeping the potential at a scan rate of 10 mV/s under both dark and illuminated conditions.[\[4\]](#)
- Chronoamperometry: Measure the photocurrent stability over time at a constant applied potential (e.g., 1.23 V vs. RHE).
- Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements in a frequency range of 0.1 Hz to 100 kHz with a small AC amplitude (e.g., 10 mV) at a specific potential to investigate charge transfer resistance.[\[4\]](#)

- Incident Photon-to-Current Efficiency (IPCE): Calculate the IPCE using the formula: $IPCE (\%) = (1240 \times J) / (\lambda \times P_{light})$, where J is the photocurrent density (mA/cm²), λ is the wavelength of incident light (nm), and P_light is the power density of the incident light (mW/cm²).

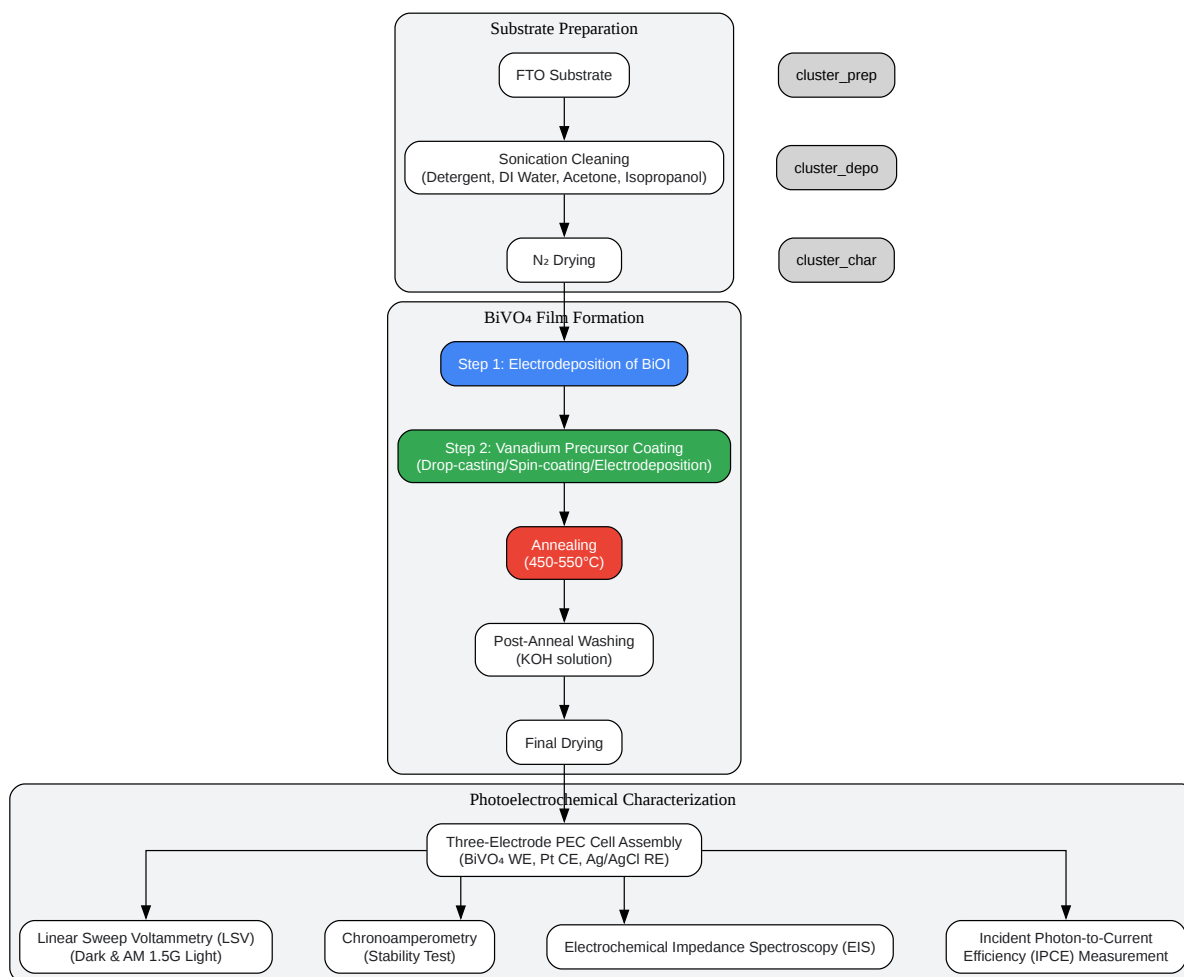
Data Presentation

The performance of electrodeposited BiVO₄ photoanodes can vary significantly based on the synthesis conditions. The table below summarizes key performance data from various studies.

Deposition Method	Annealing Temperature (°C)	Photocurrent Density @ 1.23V vs. RHE (mA/cm ²)	Onset Potential (V vs. RHE)	Reference
Two-Step Electrodeposition	475	2.2	~0.3	[1][6]
Pulse Electrodeposition of Bi + Spin-coating of V	Not Specified	1.33	~0.4	[4][11]
Two-Step Electrodeposition (Cu ₂ O/BiVO ₄)	Not Specified	1.72	~0.4 (cathodic shift of 420 mV)	[12]
Electrodeposition (BiOI precursor) on TiO ₂	450	0.3363 (@ 0.6V vs. SCE)	Not Specified	[7][9]
Photo-assisted Electrodeposition (CoFeBi/BiVO ₄)	Not Specified	4.4	Not Specified	[13]
SILAR with Borate and NiFeO _x modification	Not Specified	2.45	0.31	[14]

Mandatory Visualizations

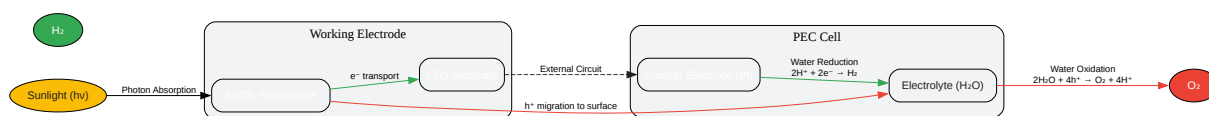
Experimental Workflow for BiVO₄ Electrodeposition and Characterization



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Caption: Workflow for BiVO₄ photoanode fabrication and testing.

Charge Separation and Transport in a BiVO₄ Photoanode



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Caption: Charge separation and transfer in a BiVO₄ photoanode.

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